Ácido 3-amino-2-metilpropanoico clorhidrato

Descripción general

Descripción

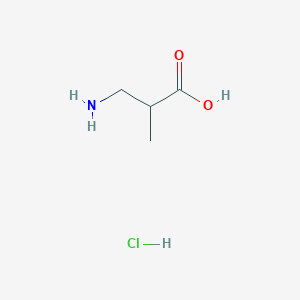

3-Amino-2-methylpropanoic acid hydrochloride: is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 3-amino-2-methylpropanoic acid, where the amino group is attached to the β-carbon (the carbon two atoms away from the carboxylate group). This compound is often used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Chemistry: 3-Amino-2-methylpropanoic acid hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various amino acid derivatives and peptides.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is explored for its role in developing drugs targeting specific enzymes and receptors.

Industry: In industrial applications, 3-amino-2-methylpropanoic acid hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mecanismo De Acción

Target of Action

3-Amino-2-methylpropanoic acid, also known as α-Methyl-β-alanine, is primarily involved in the pyrimidine degradation pathway . The compound is a product of the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase (EC 3.5.1.6) . This enzyme is the primary target of the compound and plays a crucial role in the last step of pyrimidine degradation .

Mode of Action

It is known that the compound interacts with its target enzyme, beta-ureidopropionase, to facilitate the degradation of pyrimidines . This interaction results in changes in the biochemical pathways related to pyrimidine metabolism .

Biochemical Pathways

3-Amino-2-methylpropanoic acid is involved in the pyrimidine degradation pathway . It is produced from the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase . This is the last step in the degradation of pyrimidines, which are key components of nucleic acids . The downstream effects of this pathway include the production of beta-alanine, a component of several biochemically significant compounds .

Result of Action

The molecular and cellular effects of 3-Amino-2-methylpropanoic acid’s action are primarily related to its role in pyrimidine degradation . By facilitating the last step of this process, the compound contributes to the regulation of nucleic acid metabolism . Deficiency in the enzyme Beta-ureidopropionase, with which the compound interacts, is associated with neurological abnormalities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methylpropanoic acid hydrochloride typically involves the reaction of 3-amino-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

3-Amino-2-methylpropanoic acid+HCl→3-Amino-2-methylpropanoic acid hydrochloride

Industrial Production Methods: In industrial settings, the production of 3-amino-2-methylpropanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in solid form.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Amino-2-methylpropanoic acid hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acids.

Comparación Con Compuestos Similares

3-Amino-2-methylpropanoic acid: The parent compound without the hydrochloride salt.

3-Amino-2-hydroxypropanoic acid hydrochloride: A similar compound with a hydroxyl group instead of a methyl group.

2-Methyl-3-(methylamino)propanoic acid hydrochloride: A derivative with a methylamino group.

Uniqueness: 3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Actividad Biológica

3-Amino-2-methylpropanoic acid hydrochloride, also known as β-aminoisobutyric acid (BAIBA), is a beta-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

3-Amino-2-methylpropanoic acid hydrochloride is a chiral compound with the molecular formula C₄H₉ClN₂O₂. It can be synthesized through various methods, typically involving the amination of 2-methylpropanoic acid followed by hydrochloride salt formation to enhance solubility and stability in aqueous solutions .

The biological activity of 3-amino-2-methylpropanoic acid is primarily attributed to its role as a substrate in metabolic pathways and its interaction with specific enzymes. It has been shown to influence metabolic processes, including:

- Fat Metabolism : BAIBA has been associated with increased fat oxidation and thermogenesis, promoting weight loss in animal models .

- Glucose Tolerance : Studies indicate that BAIBA improves glucose tolerance, as evidenced by intraperitoneal glucose tolerance tests (IPGTT) in mice, suggesting potential benefits for metabolic syndrome .

- Regulation of FGF23 : Both enantiomers of BAIBA have been shown to regulate fibroblast growth factor 23 (FGF23), which plays a crucial role in phosphate metabolism and bone health .

Biological Activity Overview

The biological activities of 3-amino-2-methylpropanoic acid hydrochloride can be summarized as follows:

Case Studies and Research Findings

- Weight Loss and Metabolic Effects : A study demonstrated that mice treated with BAIBA showed a significant decrease in body fat percentage over a defined treatment period. MRI analysis confirmed these findings, indicating that BAIBA treatment led to enhanced oxygen consumption and energy expenditure .

- Enzymatic Cascade Reactions : Research highlighted the utility of BAIBA in enzymatic reactions involving multiple enzymes (MAL and ADC) for cascade synthesis processes, showcasing its role in biocatalytic applications .

- Exercise-Induced Responses : Elevated levels of BAIBA were observed following exercise, suggesting its potential role as an exercise mimetic that could promote metabolic health without physical activity .

Future Directions

Research on 3-amino-2-methylpropanoic acid hydrochloride is ongoing, with several potential applications being explored:

- Therapeutic Applications : Investigating BAIBA's efficacy in treating metabolic disorders such as obesity and type 2 diabetes.

- Neuroprotective Studies : Further exploration into its neuroprotective properties could lead to new treatments for neurodegenerative diseases.

- Synthetic Biology Applications : Utilizing BAIBA in synthetic biology for the development of novel compounds or therapeutics.

Propiedades

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502513 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28267-25-6 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.